4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole
Description
IUPAC Name Derivation and Isomeric Considerations
The compound’s IUPAC name, 4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole , reflects its hierarchical substitution pattern. The thiazole core (1,3-thiazole) serves as the principal structure, with substituents prioritized by atomic number (sulfur > nitrogen > carbon) in numbering.
Thiazole Ring :
- Position 2 : Phenyl group substitution.
- Position 4 : Methyl group substitution.
- Position 5 : Attachment to the pyrazole moiety.
Pyrazole Substituent :
- 1H-pyrazol-5-yl : Indicates a hydrogen atom on the nitrogen at position 1 and attachment to the thiazole at position 5.
- 1-Phenyl : A phenyl group is bonded to the pyrazole’s nitrogen at position 1.
No geometric or stereoisomerism exists due to the planar aromatic rings and fixed substitution sites.
CAS Registry Number and Alternative Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 2058516-02-0 | |
| PubChem CID | 91664206 | |
| ChemSpider ID | 29432314 | |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC=NN3C4=CC=CC=C4 |
|
| InChIKey | QIVZEELXJYKIQI-UHFFFAOYSA-N |
Structural Relationship to Thiazole and Pyrazole Heterocycles
The compound integrates two aromatic azoles:
Conjugation and Electronic Properties
- Thiazole : The sulfur atom’s lone pairs and nitrogen’s lone pair participate in π-conjugation, enhancing aromatic stability.
- Pyrazole : The 1-phenyl group donates electron density via resonance, influencing reactivity at the 5-position.
- Combined System : The thiazole-pyrazole link enables extended π-conjugation, critical for bioactivity and photophysical properties.
Properties
IUPAC Name |
4-methyl-2-phenyl-5-(2-phenylpyrazol-3-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-14-18(23-19(21-14)15-8-4-2-5-9-15)17-12-13-20-22(17)16-10-6-3-7-11-16/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVZEELXJYKIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with thioamides under basic conditions. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole sulfur atom and methyl group are primary oxidation targets:
-
Sulfur oxidation : Reacts with H₂O₂ or m-CPBA to form sulfoxide (S=O) or sulfone (O=S=O) derivatives .
-
Methyl group oxidation : Under strong conditions (KMnO₄/H₂SO₄), the methyl group converts to a carboxylic acid (-COOH) .
Table 1: Oxidation Products and Conditions
Electrophilic Aromatic Substitution
The phenyl and pyrazole rings undergo regioselective substitutions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions of phenyl rings .
-
Halogenation : Br₂/FeBr₃ brominates the pyrazole ring at C4 .
Key Observations:
-
Pyrazole C4 is more reactive than thiazole-attached phenyl rings due to electron-donating effects from the thiazole .
-
Steric hindrance from the methyl group limits substitution at thiazole C4 .
Nucleophilic Reactions
The thiazole C2 and pyrazole N1 are nucleophilic sites:
-
Alkylation : Pyrazole N1 reacts with methyl iodide in NaOH/EtOH to form quaternary ammonium salts .
-
Acylation : Thiazole C2 undergoes Friedel-Crafts acylation with acetyl chloride/AlCl₃ .
Table 2: Nucleophilic Reaction Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N1-Alkylation | CH₃I, NaOH, EtOH, 50°C, 8 hr | N1-Methylpyrazolium salt | 81 | |
| C2-Acylation | AcCl, AlCl₃, DCM, 0°C, 2 hr | 2-Acetyl-thiazole derivative | 63 |
Cyclocondensation and Cross-Coupling
The compound participates in metal-catalyzed reactions:
-
Suzuki coupling : Attaches aryl boronic acids to the pyrazole ring using Pd(PPh₃)₄ .
-
Cyclocondensation : Reacts with phenacyl bromides to form fused thiazolo-pyrazoles .
Example Reaction Pathway:
Reduction Reactions
Selective reductions modify the heterocyclic core:
-
Thiazole ring reduction : LiAlH₄ reduces the thiazole to a thiazolidine, though yields are low (∼40%) .
-
Nitro group reduction : H₂/Pd-C converts nitro substituents to amines .
Spectroscopic Characterization
Post-reaction analysis relies on:
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of thiazole derivatives, including 4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole. The compound was evaluated in various models for its ability to prevent seizures. For instance:
- In a picrotoxin-induced convulsion model, certain thiazole derivatives demonstrated significant anticonvulsant properties, with protection indices indicating their effectiveness. The structure–activity relationship (SAR) analysis suggested that modifications in the phenyl or thiazole rings could enhance activity .
Anticancer Applications
The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For example:
- A study reported that thiazole-pyridine hybrids exhibited potent anti-breast cancer efficacy, outperforming standard treatments like 5-fluorouracil. The presence of electron-withdrawing groups significantly influenced their activity against cancer cell lines such as MCF-7 and HepG2 .
Case Study: Thiazole-Pyridine Hybrids
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid A | MCF-7 | 5.71 | |
| 5-Fluorouracil | MCF-7 | 6.14 | |
| Thiazole-Pyridine Hybrid B | HepG2 | 10.50 |
Antimicrobial Activity
Thiazoles, including the target compound, have shown considerable antimicrobial activity. Research indicates that:
- Various thiazole derivatives have been synthesized and tested against a range of microbial strains. For example, compounds derived from thiazoles exhibited significant inhibitory effects against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for enhancing the pharmacological properties of thiazole derivatives. Key findings include:
- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance anticancer activity.
- Ring Modifications : Variations in the thiazole and pyrazole moieties can lead to improved anticonvulsant properties.
- Hybrid Structures : Combining thiazoles with other pharmacophores can yield compounds with synergistic effects against cancer and seizures .
Mechanism of Action
The mechanism of action of 4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include:
Enzymes: Inhibiting key enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating signal transduction pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features and Analogues:
The compound’s uniqueness lies in its hybrid thiazole-pyrazole framework. Below are structurally related compounds and their distinguishing features:
- Pyrazole vs. Triazole/Thiadiazole: Replacement of the pyrazole moiety with triazole (e.g., compounds in ) or thiadiazole (e.g., ) alters electronic properties and binding affinity.
- Substituent Effects : Fluorine or methyl groups on phenyl rings (e.g., 4-fluorophenyl in ) increase lipophilicity and metabolic stability, whereas electron-withdrawing groups (e.g., bromo in ) may modulate reactivity .
Characterization Data:
- Melting Points : Ranged from 75–173°C depending on substituents .
- Spectroscopy : IR and NMR confirmed functional groups and regiochemistry (e.g., 1H NMR signals for methyl groups at δ 1.5–2.0 ppm) .
- X-ray Crystallography : Isostructural analogs () showed triclinic P 1 symmetry with planar molecular conformations .
Key Findings from Analogues:
- Antimicrobial Activity : Thiazole derivatives with 4-hydroxyphenyl substituents () showed MIC values of 25–200 µg/mL against Staphylococcus aureus and Escherichia coli. Pyrazole-thiazole hybrids may enhance membrane penetration due to balanced hydrophobicity .
- Enzyme Inhibition : 1,3-Thiazoles generally outperform 1,3,4-thiadiazoles in inhibitory activity. For example, 4-methyl-thiazole derivatives (e.g., compound 6a in ) showed 2–3× higher activity than thienyl-substituted analogs .
- Antifungal Potential: Compounds with electron-deficient aryl groups (e.g., 4-bromophenyl in ) exhibited stronger activity against Aspergillus niger .
SAR Insights:
- Methyl vs. Bulky Groups : A methyl group at C4 (as in the target compound) enhances activity compared to larger substituents like thienyl .
- Pyrazole Role : The 1-phenylpyrazole moiety may contribute to π-π stacking interactions in enzyme binding pockets, as seen in docking studies () .
Physicochemical Properties
Biological Activity
4-Methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyrazole moiety, which is known for its pharmacological potential. The molecular formula is with a molecular weight of approximately 320.41 g/mol.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions that yield various derivatives. Recent studies have reported methods for synthesizing related thiazole-pyrazole compounds, emphasizing the importance of structural modifications for enhancing biological activity .
Antimicrobial Activity
Research indicates that thiazole and pyrazole derivatives exhibit notable antimicrobial properties. In a study evaluating the antimicrobial efficacy of synthesized derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, revealing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Results
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Methyl-2-phenyl... | 62.5 | Staphylococcus aureus |
| 4-Methyl-2-phenyl... | 125 | Escherichia coli |
| Other Derivatives | Varies | Various Bacteria |
Anticancer Activity
The compound has also shown promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The IC50 values for these cell lines ranged from 1.82 to 5.55 µM, indicating potent cytotoxic effects .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MDA-MB-231 | 5.55 | 5.23 |
| HepG2 | 1.82 | 4.50 |
| HCT116 | 2.86 | 4.17 |
The biological activity of the compound is attributed to its ability to interact with specific cellular targets involved in cell proliferation and survival pathways. Studies suggest that the pyrazole moiety plays a crucial role in mediating these effects, particularly in inhibiting key enzymes and signaling pathways associated with tumor growth .
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole-pyrazole derivatives in treating infections and cancers. For instance, a study conducted on a series of thiazole derivatives demonstrated their effectiveness in reducing tumor size in animal models, further supporting their potential as anticancer agents .
Q & A
Basic: What are common synthetic routes for 4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole?
Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. For example:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or aldehydes under acidic or basic conditions.
- Step 2: Thiazole ring construction using the Hantzsch thiazole synthesis, where a thioamide reacts with α-haloketones (e.g., 2-bromoacetophenone derivatives).
- Catalysts/Solvents: Reactions often employ polar aprotic solvents (e.g., DMF, THF) and catalysts like POCl₃ or PPA (polyphosphoric acid) to enhance cyclization efficiency .
- Validation: Intermediate purity is confirmed via TLC, and final products are characterized by melting points, IR (C=N/C-S stretching at ~1600 cm⁻¹), and NMR (aromatic proton integration) .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR: Assign aromatic protons (δ 6.5–8.5 ppm for pyrazole/thiazole rings) and methyl groups (δ 2.0–2.5 ppm). Coupling patterns differentiate substituent positions .
- IR Spectroscopy: Peaks at ~1600 cm⁻¹ (C=N) and ~680 cm⁻¹ (C-S) confirm thiazole ring formation .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₂₀H₁₆N₃S: calc. 330.1062, obs. 330.1058) .
Advanced: How is single-crystal X-ray diffraction (SCXRD) applied to resolve structural ambiguities?
Methodological Answer:
- Data Collection: High-resolution data are collected at low temperature (e.g., 100 K) to minimize thermal motion.
- Refinement: Use SHELXL for anisotropic displacement parameter refinement. Key steps include:
- Visualization: Tools like ORTEP-3 generate thermal ellipsoid diagrams, highlighting bond distortions or disorder .
Advanced: How can molecular docking studies predict the bioactivity of this compound?
Methodological Answer:
- Target Preparation: Select a protein receptor (e.g., kinase or enzyme) from the PDB. Remove water molecules and add polar hydrogens.
- Ligand Optimization: Minimize the compound’s energy using DFT (e.g., B3LYP/6-31G* level) to refine geometry.
- Docking Workflow: Use AutoDock Vina or Schrödinger Suite. Key parameters:
- Grid Box: Center on the active site (e.g., ATP-binding pocket).
- Scoring: Analyze binding affinity (ΔG ≤ -7 kcal/mol suggests strong interaction).
- Validation: Compare docking poses with co-crystallized ligands (RMSD ≤ 2.0 Å) .
Advanced: How to resolve discrepancies between experimental and computational structural data?
Methodological Answer:
- Root Cause Analysis:
- Mitigation: Employ hybrid methods (e.g., QM/MM) to account for crystal packing effects .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures (7:3 v/v) at 60°C to remove unreacted precursors .
- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent. Monitor fractions by TLC (Rf ~0.4) .
- HPLC-PDA: C18 column, acetonitrile/water (65:35), flow rate 1 mL/min. Retention time ~12 min .
Advanced: How does substituent electronic effects influence the compound’s reactivity?
Methodological Answer:
- Electrophilic Substitution: Electron-donating groups (e.g., -OCH₃) activate the thiazole ring toward nitration (H₂SO₄/HNO₃ at 0°C), while electron-withdrawing groups (e.g., -NO₂) direct substitution to the pyrazole ring .
- Nucleophilic Attack: Thiazole C-2 is susceptible to nucleophiles (e.g., Grignard reagents) due to σ-hole polarization at sulfur. Monitor regioselectivity via ¹³C NMR (C-2 δ ~165 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
